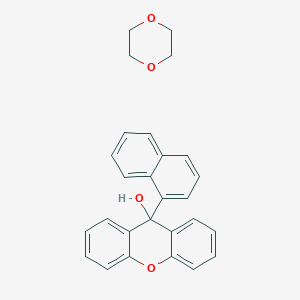
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol: is a complex organic compound that combines the structural features of 1,4-dioxane and xanthene derivatives. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The presence of both 1,4-dioxane and xanthene moieties in its structure makes it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol typically involves multi-step organic reactions. One common approach is the condensation of 9-naphthalen-1-ylxanthen-9-ol with 1,4-dioxane under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired outcome and the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its reactivity and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Applications De Recherche Scientifique
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol include other xanthene derivatives and dioxane-containing molecules. Examples include:
Xanthene: A parent compound with a similar core structure.
1,4-Dioxane: A simpler analog with a similar dioxane ring.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness
What sets this compound apart from these similar compounds is its combined structural features, which confer unique chemical and physical properties. This combination allows for a broader range of applications and reactivity, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
824951-03-3 |
|---|---|
Formule moléculaire |
C27H24O4 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1,4-dioxane;9-naphthalen-1-ylxanthen-9-ol |
InChI |
InChI=1S/C23H16O2.C4H8O2/c24-23(18-13-7-9-16-8-1-2-10-17(16)18)19-11-3-5-14-21(19)25-22-15-6-4-12-20(22)23;1-2-6-4-3-5-1/h1-15,24H;1-4H2 |
Clé InChI |
GRGVHLQBNPSKQM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCO1.C1=CC=C2C(=C1)C=CC=C2C3(C4=CC=CC=C4OC5=CC=CC=C53)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
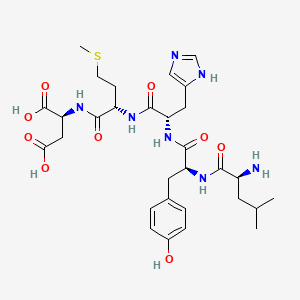
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
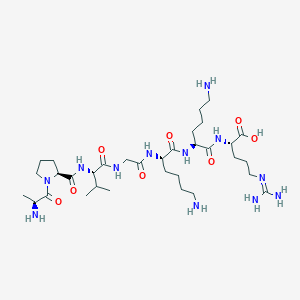
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
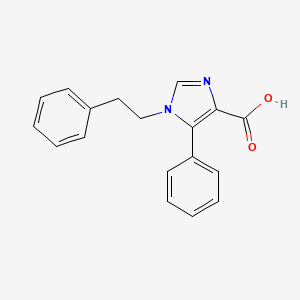
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
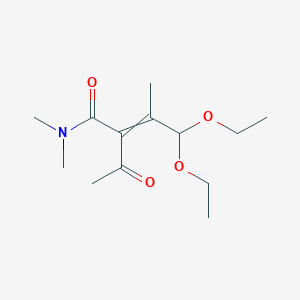

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
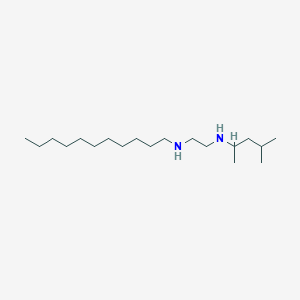
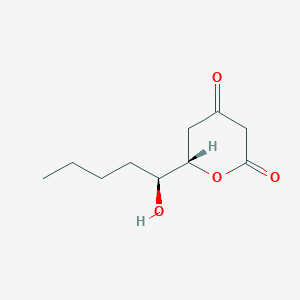
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
